molecular formula C24H28O9S B3039805 6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose CAS No. 134198-40-6

6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose

Cat. No.: B3039805
CAS No.: 134198-40-6
M. Wt: 492.5 g/mol
InChI Key: KWTHKPCLCDSWJM-UHFFFAOYSA-N
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Description

6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose is a complex organic compound that belongs to the class of glucofuranose derivatives. This compound is characterized by the presence of multiple functional groups, including benzoyl, benzyl, isopropylidene, and mesyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the protection of the hydroxyl groups of D-glucose to form the isopropylidene derivative. This is followed by the selective benzylation and benzoylation of the hydroxyl groups. Finally, the mesylation of the remaining hydroxyl group is carried out using methanesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected glucofuranose derivatives, carboxylic acids, and substituted glucofuranose compounds .

Scientific Research Applications

6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in carbohydrate chemistry.

    Biology: Employed in the study of glycosylation processes and the development of glycosylation inhibitors.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose involves its ability to undergo selective chemical reactions due to the presence of multiple functional groups. The mesyl group, in particular, acts as a good leaving group, facilitating nucleophilic substitution reactions. The benzyl and benzoyl groups provide steric hindrance and electronic effects that influence the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-oxo-D-glucofuranose
  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
  • 2,3,4,5,6-Penta-O-benzyl-myo-inositol

Uniqueness

6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose is unique due to its specific combination of protective groups and its ability to undergo selective reactions. The presence of the mesyl group distinguishes it from other similar compounds, providing unique reactivity and applications in synthetic chemistry .

Properties

IUPAC Name

[2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-methylsulfonyloxyethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O9S/c1-24(2)31-21-20(28-14-16-10-6-4-7-11-16)19(30-23(21)32-24)18(33-34(3,26)27)15-29-22(25)17-12-8-5-9-13-17/h4-13,18-21,23H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTHKPCLCDSWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(COC(=O)C3=CC=CC=C3)OS(=O)(=O)C)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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